3-Fluoro-4-(trimethylsilyl)aniline
Description
3-Fluoro-4-(trimethylsilyl)aniline (CAS: 2146146-58-7) is a fluorinated aniline derivative featuring a trimethylsilyl (TMS) group at the para position relative to the amine. Its molecular formula is C₉H₁₂FNSi (molar mass: 197.29 g/mol). The TMS group enhances lipophilicity and steric bulk, influencing solubility, reactivity, and biological interactions. This compound is primarily used in medicinal chemistry as a building block for kinase inhibitors and in materials science for functionalized graphene synthesis .
Properties
Molecular Formula |
C9H14FNSi |
|---|---|
Molecular Weight |
183.30 g/mol |
IUPAC Name |
3-fluoro-4-trimethylsilylaniline |
InChI |
InChI=1S/C9H14FNSi/c1-12(2,3)9-5-4-7(11)6-8(9)10/h4-6H,11H2,1-3H3 |
InChI Key |
ZNTCHOQWYZBTJC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Observations :
- Electron Effects : The TMS group is electron-donating, contrasting with the electron-withdrawing -O-CF₃ group in 3-fluoro-4-(trifluoromethoxy)aniline. This difference modulates reactivity in electrophilic substitution reactions .
- Lipophilicity : The TMS substituent increases logP (predicted: ~3.2) compared to polar groups like tetrahydrofuranmethoxy (logP ~1.8) .
- Biological Activity : Pyrrolotriazine and pyrrolopyridine derivatives exhibit potent kinase inhibition due to planar heterocycles enabling π-π stacking in ATP-binding pockets, whereas TMS-containing analogs may prioritize hydrophobic interactions .
Physicochemical Properties
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